[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
CAS No.: 676644-23-8
Cat. No.: VC4611585
Molecular Formula: C13H14FNO
Molecular Weight: 219.259
* For research use only. Not for human or veterinary use.
![[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol - 676644-23-8](/images/structure/VC4611585.png)
Specification
CAS No. | 676644-23-8 |
---|---|
Molecular Formula | C13H14FNO |
Molecular Weight | 219.259 |
IUPAC Name | [1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanol |
Standard InChI | InChI=1S/C13H14FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-7,16H,8H2,1-2H3 |
Standard InChI Key | FNHHPNKGIUSJRW-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(N1C2=CC=CC=C2F)C)CO |
Introduction
Chemical Identity and Structural Characteristics
Basic Identifiers
The compound is systematically named [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, with the molecular formula C₁₃H₁₄FNO and a molecular weight of 219.25 g/mol . Its CAS registry number (676644-23-8) uniquely identifies it in chemical databases. The IUPAC name reflects its structure: a pyrrole ring substituted with a 2-fluorophenyl group at position 1, methyl groups at positions 2 and 5, and a hydroxymethyl (-CH₂OH) group at position 3 (Fig. 1).
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 676644-23-8 |
Molecular Formula | C₁₃H₁₄FNO |
Molecular Weight | 219.25 g/mol |
IUPAC Name | [1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol |
Structural Analysis
The pyrrole core adopts a planar aromatic structure, with the 2-fluorophenyl group introducing steric and electronic effects due to fluorine’s electronegativity. The methyl groups at positions 2 and 5 enhance hydrophobicity, while the hydroxymethyl group at position 3 provides a site for hydrogen bonding and further functionalization . X-ray crystallography data, though unavailable for this specific compound, can be inferred from analogous pyrrole derivatives to predict bond angles and torsional strain.
Synthesis and Production
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cross-Coupling | Pd(PPh₃)₄, ZnCl₂, 90–130°C | ~70% |
Formylation | POCl₃, DMF, 0–25°C | 60–65% |
Reduction | NaBH₄, MeOH, RT | 85–90% |
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring precise substitution at the pyrrole’s 3-position requires careful control of reaction kinetics and catalysts.
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Purification: The compound’s hydrophobicity necessitates chromatographic separation using solvents like ethyl acetate/heptane mixtures .
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Metal Residues: Trace palladium from cross-coupling steps must be minimized (<10 ppm) for pharmaceutical-grade material .
Physicochemical Properties
Predicted Properties
Experimental data remains limited, but computational models provide critical insights:
Table 3: Physicochemical Profile
Property | Predicted Value | Method |
---|---|---|
Boiling Point | 360.2 ± 42.0°C | ACD/Labs Software |
Density | 1.12 ± 0.1 g/cm³ | ChemAxon |
pKa | 14.53 ± 0.10 | ACD/Labs |
LogP (Octanol-Water) | 2.8–3.2 | EPI Suite™ |
The high boiling point and moderate lipophilicity (LogP ~3.0) suggest suitability for high-temperature reactions and compatibility with organic solvents like tetrahydrofuran (THF) or ethyl acetate. The pKa of 14.53 indicates weak acidity, likely from the hydroxymethyl group.
Spectroscopic Features
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IR Spectroscopy: Expected O-H stretch (~3300 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and C-F vibration (~1100 cm⁻¹).
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NMR: ¹H NMR would show pyrrole protons as multiplet (δ 6.5–7.2 ppm), fluorophenyl aromatic protons (δ 7.0–7.6 ppm), and hydroxymethyl protons (δ 4.4–4.8 ppm) .
Applications and Research Significance
Pharmaceutical Intermediates
The compound serves as a precursor to bonoprazan fumarate, a potassium-competitive acid blocker (P-CAB) under investigation for gastroesophageal reflux disease (GERD) . Its structure allows derivatization at the hydroxymethyl group to introduce sulfonyl or amine functionalities critical for drug activity.
Material Science
Pyrrole derivatives are explored in organic electronics for their conjugated π-systems. The fluorophenyl group may enhance thermal stability in polymers, though no direct studies on this compound exist.
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